molecular formula C21H20O10 B191293 Sophoricoside CAS No. 152-95-4

Sophoricoside

Cat. No. B191293
CAS RN: 152-95-4
M. Wt: 432.4 g/mol
InChI Key: ISQRJFLLIDGZEP-CMWLGVBASA-N
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Description

Sophoricoside is an isoflavone Genistein glycoside found in the dried ripe fruit of Styphnolobium japonicum (L.) Schott, a herb used in traditional Chinese medicine .


Synthesis Analysis

Sophoricoside glycosylated derivatives, especially long-chain glycosylated sophoricosides (LCGS), have greatly improved water solubility compared with sophoricoside. Cyclodextrin glycosyltransferase from Paenibacillus macerans (PmCGTase) was employed for sophoricoside glycosylation . Also, new crystal forms and an amorphous phase of sophoricoside have been reported .


Molecular Structure Analysis

Sophoricoside has been characterized using single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier-transform .


Chemical Reactions Analysis

Sophoricoside is a crucial genus, because of the broad variation in its chemical composition. This genus was reported to be rich in polyphenols such as flavanols, flavones, and isoflavonoids along with pterocarpans, chalcones, chromones, and benzofuran derivatives .

Scientific Research Applications

Reproductive System Impact

  • Sophoricoside was found to influence embryo implantation and endometrial receptivity in pregnant mice. Higher doses led to a reduction in the number of implanted embryos, attributed to changes in uterine morphology and hormone receptor expression (Zhou et al., 2014).

Dermatological Applications

  • In a study on contact dermatitis, sophoricoside demonstrated an ability to ameliorate symptoms by inhibiting NF-κB signaling in B cells, suggesting its potential in treating skin inflammations (Lee et al., 2013).

Metabolism and Pharmacokinetics

  • Sophoricoside's metabolism was analyzed using UHPLC-Q-TOF-MS/MS, revealing various metabolic pathways including oxidation, reduction, and conjugation, providing essential data for pharmacological and toxicological studies (Zhang et al., 2017).

Effects on Lipogenesis and Glucose Consumption

  • It was shown to inhibit lipid accumulation in HepG2 cells and increase glucose uptake by C2C12 myotubes, indicating potential utility in obesity and type 2 diabetes treatment (Wu et al., 2013).

Anti-Allergic and Anti-Inflammatory Effects

  • Sophoricoside has demonstrated anti-allergic effects, including reducing scratching behaviors and atopic dermatitis symptoms, and inhibiting inflammatory cytokine production (Kim et al., 2013).

Cardiac Applications

  • It was found to ameliorate cardiac hypertrophy via activating AMPK/mTORC1-mediated autophagy, suggesting its potential in treating heart-related conditions (Gao et al., 2020).

Structural Requirements for Bioactivity

  • Research on sophoricoside's structure-activity relationship revealed essential structural components for its biological effects, particularly against interleukin-5 (Jung et al., 2003).

Pulmonary Effects

  • Sophoricoside showed efficacy in attenuating lipopolysaccharide-induced acute lung injury, acting through the AMPK/Nrf2 signaling pathway (Wu et al., 2020).

Allergic Asthma

  • It has been effective in alleviating allergic asthma symptoms by suppressing mast cell activation and modulating CD4+ T cell differentiation (Kim & Lee, 2020).

Anti-Inflammatory Actions

  • Sophoricoside's anti-inflammatory actions, particularly through inhibition of cyclooxygenase-2 activity, have been demonstrated (Kim et al., 2003).

Biotransformation by Fungi

  • Biotransformation of sophoricoside by the fungus Schizophyllum commune led to the production of metabolites with cytotoxic activity against MCF-7 cells (Wu et al., 2012).

Crystal Forms and Solubility

  • Studies on sophoricoside's crystal forms and amorphous phase provided insights into its solubility and solid-state properties (Xing et al., 2019).

Hepatoprotective Effects

  • Sophoricoside demonstrated hepatoprotective effects against fructose-induced liver injury in mice, showing potential in addressing non-alcoholic fatty liver disease (Li & Lu, 2018).

Broad Pharmacological Profile

  • An extensive review outlined sophoricoside's pharmacological activities, pharmacokinetics, analytical techniques, and biotransformation, emphasizing its role in disease prevention and treatment (Patel et al., 2020).

Synthesis and Modifications

  • Research into the aminomethylation of sophoricoside has led to the synthesis of derivatives with potential bioactivity (Bondarenko et al., 2012).

Pharmacokinetics in Rats

  • A study on the pharmacokinetics and excretion of sophoricoside in rats provided insights into its absorption and elimination, aiding in clinical application (Zhi et al., 2014).

Interaction with Human Serum Albumin

  • The interaction between sophoricoside and human serum albumin was investigated, revealing insights into its pharmacological behavior (Tang et al., 2008).

Neuroprotective Effects

  • Sophoricoside showed neuroprotective effects in anaesthetic-exposed neonatal rats, highlighting its potential in treating cognitive and neuronal injuries (Yang et al., 2020).

Bone Health

  • A study on ovariectomized rats indicated sophoricoside's potential in preventing bone loss, making it a candidate for osteoporosis treatment (Du et al., 2003).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Sophoricoside exhibits numerous pharmacological effects, including anti-inflammatory, anti-cancer, and immunosuppressive effects . The potential and significance of Sophoricoside should be broadened and it should be considered as an attractive drug for the treatment of pathological cardiac hypertrophy and heart failure .

properties

IUPAC Name

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRJFLLIDGZEP-CMWLGVBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017840
Record name Sophoricoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sophoricoside

CAS RN

152-95-4
Record name Sophoricoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5',7'-Dihydroxy-4'-glucosyloxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sophoricoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0407L5MGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
847
Citations
K Patel, GM Husain, DK Katiyar… - Current Traditional …, 2021 - ingentaconnect.com
… Sophoricoside is an isoflavone glycoside present in the Sophora japonica plant. Sophoricoside … In the present review paper, we have collected all the information of sophoricoside and …
Number of citations: 7 www.ingentaconnect.com
Y Wu, S Zeng, B Wan, Y Wang, H Sun, G Liu… - International …, 2021 - Elsevier
Sophoricoside (SOP), an isoflavone glycoside isolated from seed of Sophora japonica L., has been reported to have various pharmacological activities, including anti-cancer, anti-…
Number of citations: 19 www.sciencedirect.com
W Li, Y Lu - Journal of food science, 2018 - Wiley Online Library
… The aim of current study was to investigate the hepatic protective effect of sophoricoside in … sophoricoside continuously for 8 wk. Our data showed that administration of sophoricoside at …
Number of citations: 43 ift.onlinelibrary.wiley.com
BH Kim, EY Chung, JC Ryu, SH Jung, KR Min… - Archives of pharmacal …, 2003 - Springer
Soy, high dietary intake for the oriental population, is a main source of isoflavonoids. Sophoricoside (SOP) an isoflavone glycoside was isolated from immature fruits ofSophora japonica …
Number of citations: 61 link.springer.com
J Yun, CK Lee, IM Chang, K Takatsu, T Hirano, KR Min… - Life sciences, 2000 - Elsevier
… Sophoricoside, genistein and orobol exhibited inhibitory … the sophoricoside analogs showed inhibitory effects on both IL1 and TNF- bioactivities. Among the compounds, sophoricoside …
Number of citations: 50 www.sciencedirect.com
BH Kim, EY Chung, BK Min, SH Lee, MK Kim… - Planta …, 2003 - thieme-connect.com
… In this study, the anti-inflammatory action of sophoricoside, an isoflavone … kg, sophoricoside showed significant reduction of carrageenin-induced paw edema in mice. Sophoricoside has …
Number of citations: 51 www.thieme-connect.com
M Gao, F Hu, M Hu, Y Hu, H Shi, GJ Zhao… - Bioscience …, 2020 - portlandpress.com
Aim: The study aims to evaluate protective effects of sophoricoside (Sop) on cardiac hypertrophy. Meanwhile, the potential and significance of Sop should be broadened and it should …
Number of citations: 12 portlandpress.com
Y Chen, Y Lei, H Wang, L Wang… - International …, 2023 - spandidos-publications.com
The prevalence of autoimmune hepatitis (AIH) is increasing, yet specific pharmacotherapies remain to be explored. The present study aimed to investigate the effects of sophoricoside (…
Number of citations: 1 www.spandidos-publications.com
SJ Kim, GY Lee, JW Jung, SR Oh, EM Ahn, SH Kim… - Molecules, 2013 - mdpi.com
… We investigated the pharmacological effects of sophoricoside … of sophoricoside, we evaluated the effects of sophoricoside on … The finding of this study demonstrated that sophoricoside …
Number of citations: 18 www.mdpi.com
J Tang, N Lian, X He, G Zhang - Journal of molecular structure, 2008 - Elsevier
… ) spectroscopy at simulative physiological pH with sophoricoside concentrations of 3.0×10 −… sophoricoside through static quenching mechanism. The interaction between sophoricoside …
Number of citations: 30 www.sciencedirect.com

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